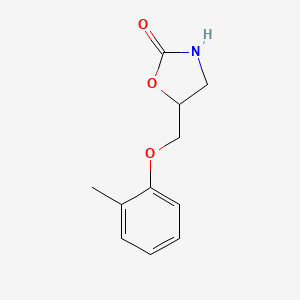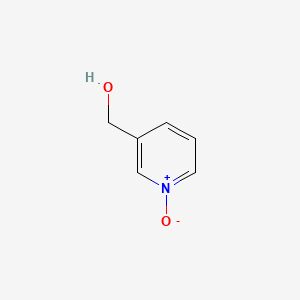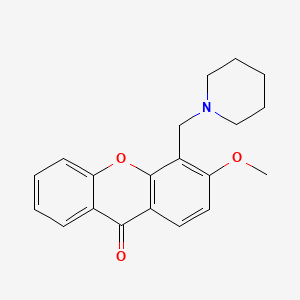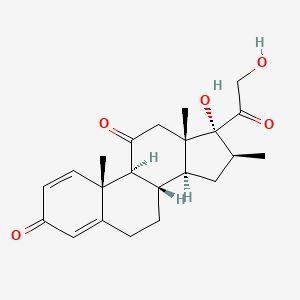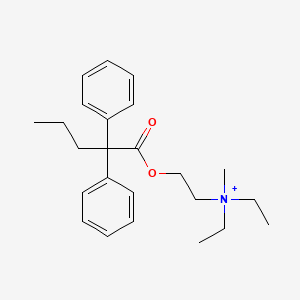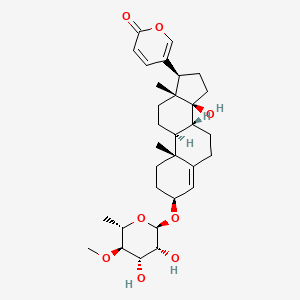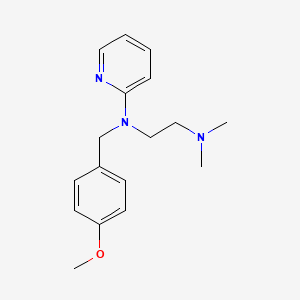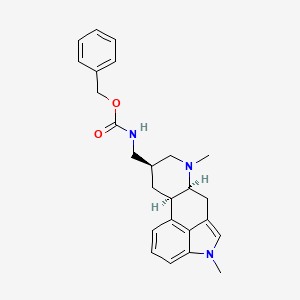
Métergoline
Vue d'ensemble
Description
La métergoline est un médicament psychoactif dérivé de l'ergot qui agit comme un ligand pour les récepteurs de la sérotonine et de la dopamine. Il est souvent utilisé dans les situations où l'inhibition de la prolactine est souhaitable. La this compound est connue pour sa capacité à agir comme un antagoniste à divers sous-types de récepteurs de la sérotonine et comme un agoniste aux récepteurs de la dopamine .
Applications De Recherche Scientifique
Metergoline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in studies of serotonin and dopamine receptors.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Used in the treatment of conditions such as hyperprolactinemia and seasonal affective disorder.
Industry: Employed in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
- Specifically, it blocks the binding of serotonin to 5-HT2 receptors , modulating serotonergic pathways . Additionally, it interacts with dopamine receptors.
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Metergoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at multiple serotonin receptor subtypes and as an agonist at dopamine receptors . This dual action allows metergoline to modulate neurotransmitter release and receptor activity, influencing various biochemical pathways. For instance, metergoline has been shown to affect circadian rhythm and vascular endothelial growth factor signaling pathways, while downregulating adherens junction and cell cycle pathways .
Cellular Effects
Metergoline exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, metergoline has been observed to reduce locomotor hyperactivity induced by MK-801 or methamphetamine, suggesting its potential in treating positive symptoms of schizophrenia . Additionally, metergoline’s impact on gene expression includes the upregulation of circadian rhythm and vascular endothelial growth factor signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of metergoline involves its binding interactions with serotonin and dopamine receptors. As an antagonist at serotonin receptors, metergoline inhibits the binding of serotonin, thereby reducing its signaling effects. Conversely, as a dopamine agonist, metergoline enhances dopamine receptor activity, promoting dopamine-mediated signaling pathways . These interactions result in changes in gene expression and enzyme activity, contributing to metergoline’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of metergoline have been observed to change over time. Metergoline’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that metergoline can maintain its activity over extended periods, making it a viable candidate for long-term treatments
Dosage Effects in Animal Models
The effects of metergoline vary with different dosages in animal models. At lower doses, metergoline has been shown to reduce locomotor hyperactivity induced by MK-801 or methamphetamine, indicating its potential therapeutic benefits . At higher doses, metergoline may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of metergoline in clinical settings.
Metabolic Pathways
Metergoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. As a serotonin antagonist and dopamine agonist, metergoline affects the metabolic flux of neurotransmitters, altering their levels and activity in the brain
Transport and Distribution
Metergoline is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence metergoline’s localization and accumulation in specific tissues, affecting its overall activity and function . Understanding the transport and distribution mechanisms of metergoline is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of metergoline plays a crucial role in its activity and function. Metergoline’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell, where it exerts its effects
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La métergoline peut être synthétisée par une série de réactions chimiques impliquant la structure de l'alcaloïde de l'ergot. La synthèse implique généralement les étapes suivantes :
Matière de départ : La synthèse commence avec un alcaloïde de l'ergot, tel que l'acide lysergique.
Modification du groupe fonctionnel : Les groupes fonctionnels sur l'alcaloïde de l'ergot sont modifiés pour introduire les substituants nécessaires.
Cyclisation : L'alcaloïde de l'ergot modifié subit une cyclisation pour former le système cyclique de l'ergoline.
Modifications finales : Des modifications supplémentaires sont apportées pour introduire les groupes fonctionnels spécifiques requis pour la this compound.
Méthodes de production industrielle
La production industrielle de la this compound implique une synthèse à grande échelle utilisant les mêmes principes que la synthèse de laboratoire, mais optimisée pour l'efficacité et le rendement. Le processus comprend :
Synthèse en vrac : De grandes quantités de matières de départ sont utilisées pour produire la this compound en vrac.
Purification : Le produit brut est purifié en utilisant des techniques telles que la cristallisation, la distillation et la chromatographie.
Contrôle de la qualité : Le produit final subit un contrôle de la qualité rigoureux pour garantir sa pureté et son uniformité.
Analyse Des Réactions Chimiques
Types de réactions
La métergoline subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux substituants sur la molécule de this compound.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Agents réducteurs : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Réactifs de substitution : Divers agents d'halogénation et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones et d'acides carboxyliques, tandis que la réduction peut produire des alcools et des amines.
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme ligand dans les études des récepteurs de la sérotonine et de la dopamine.
Biologie : Étudiée pour ses effets sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.
Médecine : Utilisée dans le traitement de maladies telles que l'hyperprolactinémie et le trouble affectif saisonnier.
Industrie : Employée dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments
Mécanisme d'action
La this compound exerce ses effets en agissant comme un antagoniste à certains sous-types de récepteurs de la sérotonine et comme un agoniste aux récepteurs de la dopamine. Les cibles moléculaires comprennent :
Récepteurs de la sérotonine : La this compound se lie aux récepteurs de la sérotonine, bloquant leur activité.
Récepteurs de la dopamine : Elle se lie également aux récepteurs de la dopamine, les activant et modulant les voies de signalisation de la dopamine.
Comparaison Avec Des Composés Similaires
Composés similaires
Bromocriptine : Un autre composé dérivé de l'ergot utilisé pour inhiber la prolactine.
Cabergoline : Similaire à la métergoline, utilisée pour l'inhibition de la prolactine et le traitement de la maladie de Parkinson.
Pergolide : Un alcaloïde de l'ergot utilisé dans le traitement de la maladie de Parkinson.
Unicité de la this compound
La this compound est unique dans sa double action en tant qu'antagoniste des récepteurs de la sérotonine et agoniste des récepteurs de la dopamine. Cette double action la rend particulièrement efficace dans les situations où la modulation des systèmes de la sérotonine et de la dopamine est bénéfique .
Propriétés
IUPAC Name |
benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJKEUHNJHDLS-QTGUNEKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042584 | |
| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-51-2 | |
| Record name | Metergoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metergoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13520 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metergoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METERGOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1501393LY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


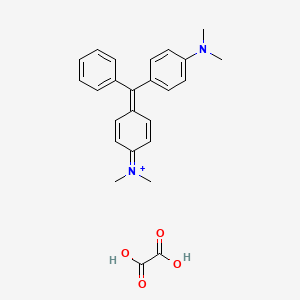
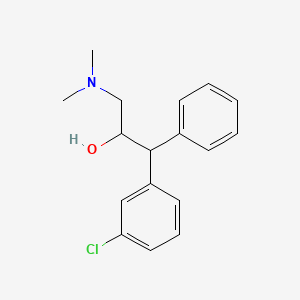

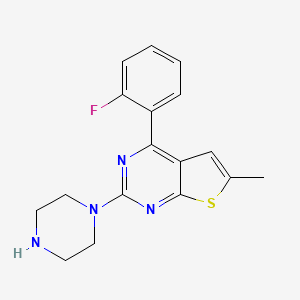
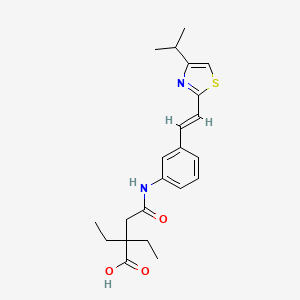
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine](/img/structure/B1676271.png)
